molecular formula C14H17N5O4S B2790251 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide CAS No. 869067-73-2

2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2790251
CAS No.: 869067-73-2
M. Wt: 351.38
InChI Key: HVTGUMGQKNMKPI-UHFFFAOYSA-N
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Description

2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound that features a triazine ring, a sulfanyl group, and a dimethoxyphenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols or disulfides.

    Attachment of the Dimethoxyphenyl Acetamide Moiety: This step involves the acylation of the triazine derivative with 3,4-dimethoxyphenyl acetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazine ring or the sulfanyl group, potentially leading to the formation of amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring, where various nucleophiles can replace the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazine ring and sulfanyl group could play crucial roles in binding to these targets, while the dimethoxyphenyl acetamide moiety may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O4S/c1-8-13(21)19(15)14(18-17-8)24-7-12(20)16-9-4-5-10(22-2)11(6-9)23-3/h4-6H,7,15H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTGUMGQKNMKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)N)SCC(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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